6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one

Description

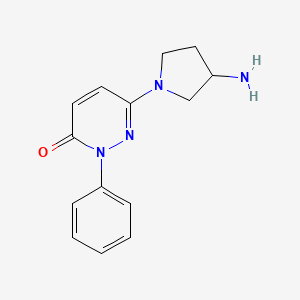

6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one is a pyridazinone derivative featuring a phenyl group at position 2 and a 3-aminopyrrolidine substituent at position 4. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . This compound is commercially available from multiple suppliers (e.g., AKOS027459400) and is structurally distinct due to its hybrid aromatic-heterocyclic framework .

Properties

Molecular Formula |

C14H16N4O |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

6-(3-aminopyrrolidin-1-yl)-2-phenylpyridazin-3-one |

InChI |

InChI=1S/C14H16N4O/c15-11-8-9-17(10-11)13-6-7-14(19)18(16-13)12-4-2-1-3-5-12/h1-7,11H,8-10,15H2 |

InChI Key |

QHPOOMNOIQJENQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1N)C2=NN(C(=O)C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the aminopyrrolidine and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Conditions vary depending on the type of substitution, but typical reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research focuses on its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyridazinone scaffold allows for diverse substitutions. Key analogs and their differences are summarized below:

Key Observations :

Physicochemical Properties

Limited solubility data are available for the target compound, but inferences can be made from analogs:

- 6-Phenylpyridazin-3(2H)-one: Exhibits low solubility in water but improved solubility in polar aprotic solvents like DMSO or methanol .

- Target Compound: The 3-aminopyrrolidine group likely enhances water solubility compared to non-polar analogs (e.g., styryl derivatives in ).

- Melting Points: The target compound’s melting point is unreported, but pyridazinones with polar groups (e.g., triazine derivatives) typically melt between 160–220°C .

Biological Activity

6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one is a synthetic compound that belongs to the pyridazinone class, recognized for its diverse biological activities. This article explores its pharmacological profile, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Chemical Formula: C₁₅H₁₈N₄O

- Molecular Weight: Approximately 270.33 g/mol

- CAS Number: 1710674-80-8

The structure consists of a pyridazine ring fused with a carbonyl group and an aminopyrrolidine moiety, which contributes to its unique reactivity and biological properties.

Pharmacological Profile

This compound exhibits several promising biological activities:

- Antidepressant Potential: Preliminary studies suggest that this compound may serve as a lead compound for developing new antidepressants due to its ability to modulate neurotransmitter systems.

- Anticancer Activity: Research indicates potential anticancer properties, with mechanisms involving apoptosis induction in cancer cell lines.

Table 1: Summary of Biological Activities

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. The SAR studies indicate that modifications in the phenyl group or the pyrrolidine moiety can significantly affect the biological activity, suggesting a critical role of these substituents in enhancing efficacy.

Case Studies and Experimental Findings

Several case studies have investigated the biological activity of this compound:

- Antidepressant Efficacy: A study involving animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The results indicated increased levels of serotonin in the prefrontal cortex.

- Anticancer Studies: In vitro experiments showed that the compound effectively inhibited cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Table 2: Case Study Results

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Antidepressant | Rodent models | Reduced depressive behaviors; increased serotonin levels |

| Anticancer | Human cancer cell lines | Inhibition of proliferation; apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.